molecular formula C22H26F2N4O2 B2913283 p38alpha Inhibitor 1 CAS No. 1034189-82-6

p38alpha Inhibitor 1

Cat. No.: B2913283
CAS No.: 1034189-82-6
M. Wt: 416.473
InChI Key: IFGWYHGYNVGVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p38alpha Inhibitor 1 typically involves multi-step organic synthesisEach step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions: p38alpha Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

p38alpha Inhibitor 1 has a wide range of applications in scientific research:

Mechanism of Action

p38alpha Inhibitor 1 exerts its effects by binding to the ATP-binding site of the p38alpha MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets involved in stress and inflammatory responses. The compound’s selectivity for p38alpha over other MAPK isoforms is achieved through specific interactions with the kinase’s active site .

Comparison with Similar Compounds

Comparison: p38alpha Inhibitor 1 is unique in its high selectivity for the p38alpha isoform, which is ubiquitously expressed in most cell types. This selectivity makes it a valuable tool for studying the specific roles of p38alpha in various biological processes and diseases. In contrast, inhibitors targeting other isoforms may have different tissue expression patterns and biological effects .

Properties

IUPAC Name

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGWYHGYNVGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036404-17-7
Record name 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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